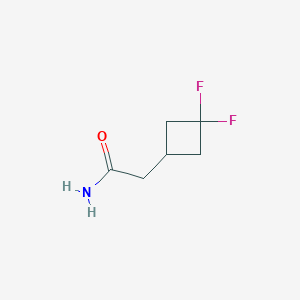

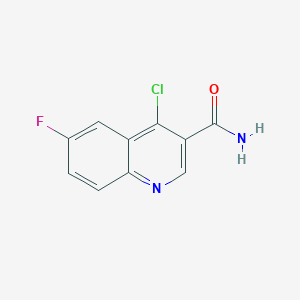

3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one” is a compound with the CAS Number: 2137490-06-1 . It has a molecular weight of 207.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-Aminopyridin-2 (1H)-Ones has been described in the literature . The interaction of 1,3-diketones with chloroacetamide produced N- (3-oxoalkenyl)chloroacetamides. Heating of N- (3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol led to the formation of pyridin-2 (1H)-ones, substituted with a pyridine ring at position 3 .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Aminopyridin-2 (1H)-Ones include the interaction of 1,3-diketones with chloroacetamide to produce N- (3-oxoalkenyl)chloroacetamides . Subsequent heating of these compounds with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2 (1H)-ones .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 207.23 .Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) in Scientific Research

Carcinogenic Potential : HAAs like 3-amino-1, 4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) have been identified in cooked foods and are studied for their carcinogenic potential. These compounds are formed during the cooking process and have been detected in human urine, indicating exposure through diet. The research emphasizes the continuous human exposure to carcinogenic HAAs derived from food in the normal diet, suggesting the importance of understanding their health implications (Wakabayashi et al., 1993).

Exposure Monitoring : The analysis of human plasma for carcinogenic tryptophan pyrolysis products such as Trp-P-1 and Trp-P-2 has been developed, suggesting that plasma levels of these compounds could serve as useful indicators for estimating exposure levels to dietary carcinogens (Manabe & Wada, 1988). This approach could potentially be applied to monitor exposure to similar compounds like 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one.

Metabolism and Health Risks : Studies have explored the metabolism of HAAs like PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in humans and animals, and the role of genetic polymorphisms in modulating the health risks associated with HAA exposure. The metabolism of these compounds by human enzymes and intestinal bacteria has been investigated to understand individual differences in cancer risk susceptibility. Such research highlights the complex interactions between dietary carcinogens, genetic factors, and individual metabolic processes (Vanhaecke et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-12-6-4-8(10(12)15)13-5-2-3-7(11)9(13)14/h2-3,5,8H,4,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIXFZODRBWWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N2C=CC=C(C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)

![N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2685260.png)

![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2685273.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2685274.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2685277.png)

![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)